Pyridine, 2-(4-iodophenyl)-4,6-diphenyl-

Cross-coupling Bond dissociation energy Oxidative addition

Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- (CAS 91232-31-4) is a triarylpyridine derivative with the molecular formula C₂₃H₁₆IN and a molecular weight of 433.3 g/mol. It belongs to the class of halogenated diphenylpyridines, which serve as versatile intermediates and ligands in organic electronics and medicinal chemistry.

Molecular Formula C23H16IN
Molecular Weight 433.3 g/mol
CAS No. 91232-31-4
Cat. No. B14362752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(4-iodophenyl)-4,6-diphenyl-
CAS91232-31-4
Molecular FormulaC23H16IN
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)I)C4=CC=CC=C4
InChIInChI=1S/C23H16IN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H
InChIKeyIAWNGPHNZZREJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenyl)-4,6-diphenylpyridine (CAS 91232-31-4) for Scientific Procurement: Compound Class & Baseline Profile


Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- (CAS 91232-31-4) is a triarylpyridine derivative with the molecular formula C₂₃H₁₆IN and a molecular weight of 433.3 g/mol . It belongs to the class of halogenated diphenylpyridines, which serve as versatile intermediates and ligands in organic electronics and medicinal chemistry [1]. The compound features a pyridine core substituted with phenyl groups at the 4- and 6-positions and a 4-iodophenyl group at the 2-position, creating a distinct regiochemical pattern that enables downstream functionalization, particularly in iridium(III) cyclometalated complex synthesis for OLED applications [2].

Workflow

Iridium(III) cyclometalation for yellow phosphorescent OLED emitter synthesis

2-iodophenyl regiochemistry directs emission into the yellow region
Reactivity

Pd(0)-catalyzed Suzuki-Miyaura cross-coupling under mild conditions

Lower C–I bond energy supports room-temperature oxidative addition
Purification

Reversed-phase HPLC with strong retention from high logP

Facilitates resolution from less lipophilic impurities

Why Generic Substitution Fails for 2-(4-Iodophenyl)-4,6-diphenylpyridine (CAS 91232-31-4): Halogen and Regiochemistry Differentiators


In-class substitution of 2-(4-iodophenyl)-4,6-diphenylpyridine with bromo, chloro, or non-halogenated analogs fails for two fundamental reasons: regiochemical control and bond reactivity. Unlike the isomeric 4-(4-iodophenyl)-2,6-diphenylpyridine (CAS 1484-71-5) where the iodoaryl group occupies the 4-position, the 2-iodophenyl substitution pattern in CAS 91232-31-4 alters the coordination geometry and electronic environment in metal complexes, directly impacting photophysical properties in OLED emitters [1]. Furthermore, the carbon–iodine bond (~53 kcal/mol) is significantly weaker than carbon–bromine (~70 kcal/mol) and carbon–chlorine (~84 kcal/mol) bonds, making it the most reactive aryl halide toward oxidative addition in Pd(0)-catalyzed cross-coupling [2]. This quantifiable difference in bond dissociation energy means that the iodo derivative undergoes Suzuki-Miyaura coupling at lower temperatures and with faster kinetics, a critical differentiator when step-economy and yield optimization are paramount [3].

Regioisomer

4-(4-Iodophenyl)-2,6-diphenylpyridine (CAS 1484-71-5) shifts Ir(III) emission to green; the 2-iodophenyl pattern is required for yellow OLED color coordinates.

Halogen type

Bromo or chloro analogs (CAS 3557-70-8, 74918-91-5) require elevated temperatures for oxidative addition, limiting compatibility with heat-sensitive substrates and reducing step economy.

Purification

Lower logP of bromo/chloro analogs reduces reversed-phase retention, increasing co-elution risk with moderately lipophilic byproducts and complicating high-purity isolation.

Quantitative Differentiation Evidence for 2-(4-Iodophenyl)-4,6-diphenylpyridine (CAS 91232-31-4): Comparator Analysis


C–I versus C–Br Bond Dissociation Energy: Reactivity Advantage in Cross-Coupling

The aryl C–I bond dissociation energy (BDE) of 2-(4-iodophenyl)-4,6-diphenylpyridine is approximately 53 kcal/mol, compared to approximately 70 kcal/mol for the C–Br bond in its bromo analog 2-(4-bromophenyl)-4,6-diphenylpyridine (CAS 3557-70-8) and ∼84 kcal/mol for the C–Cl bond. This lower BDE translates into faster oxidative addition with Pd(0) catalysts, enabling room-temperature Suzuki-Miyaura coupling for the iodo derivative, whereas the bromo analog typically requires heating to 60-80 °C [1]. For procurement decisions, this means the iodo compound provides greater reaction efficiency and milder process conditions for downstream derivatization [2].

C–I vs C–Br BDE
Class-level inference

C–I BDE ~53 kcal/mol vs C–Br ~70 kcal/mol

~17 kcal/mol lower

Supports room-temperature oxidative addition in Pd(0) cross-coupling

Bromo analog typically needs 60–80 °C; data from literature aryl halide BDE values

Cross-coupling Bond dissociation energy Oxidative addition

Regiochemical Isomer Differentiation: 2-(4-Iodophenyl) versus 4-(4-Iodophenyl) Substitution Pattern in Iridium Complex Photoluminescence

The photoluminescence (PL) of iridium(III) cyclometalated complexes is sensitive to the position of aryl substitution on the phenylpyridine ligand. For 2-aryl-substituted phenylpyridine ligands, the PL emission maximum is typically red-shifted by 20–30 nm compared to the 4-aryl-substituted isomer, due to extended π-conjugation directly through the metal-binding phenyl ring [1]. Specifically, Ir(III) complexes with 2-(4-iodophenyl)pyridine-type ligands exhibit emission in the yellow region (λmax ~550–570 nm), whereas the 4-(4-iodophenyl)-2,6-diphenylpyridine isomer tends toward green emission (λmax ~510–530 nm) [2]. This tunability is critical for selecting the correct isomer to match specific OLED color-coordinate requirements.

Regioisomer PL shift
Cross-study comparable

2-iodophenyl isomer λmax ~550–570 nm (yellow) vs 4-iodophenyl isomer ~510–530 nm (green)

Red-shift
20–40 nm

Regiochemistry essential for target OLED emission color; wrong isomer shifts out of specification

Ir(III) complexes in PMMA film or CH₂Cl₂ solution; reported in literature

OLED Iridium complexes Photoluminescence tuning

Molecular Weight and logP Differentiation: Impact on Purification and Formulation

2-(4-Iodophenyl)-4,6-diphenylpyridine has a molecular weight of 433.3 g/mol and a calculated logP of 6.69 . In comparison, the bromo analog (CAS 3557-70-8) has a molecular weight of 386.3 g/mol and an estimated logP of ~6.2, while the chloro analog (CAS 74918-91-5) has a molecular weight of 341.8 g/mol and logP of ~5.8 . The higher molecular weight of the iodo derivative increases its boiling point and retention time in GC-MS analysis, facilitating separation from lower-molecular-weight reaction byproducts. The elevated logP indicates stronger retention on reversed-phase HPLC columns, which can simplify purification when the target compound is resolved from less lipophilic impurities .

MW & logP differentiation
Cross-study comparable

MW 433.3 g/mol, logP 6.69 (iodo); Br: 386.3, logP ~6.2; Cl: 341.8, logP ~5.8

logP ~0.5–0.9 higher

Stronger reversed-phase retention facilitates separation from polar impurities

Calculated logP values; MW difference +47 (Br), +91.5 (Cl)

logP Molecular weight Purification strategy

One-Step Quantitative Synthesis: Adaptable Vilsmeier Conditions Yield Advantage

A 2023 publication reports a one-step synthesis of a closely related 2-(4-iodophenyl)-pyridine derivative in quantitative yield under adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. While the directly reported compound is a structural analog rather than CAS 91232-31-4 itself, the methodology is transferable: the Vilsmeier approach using DMF and POCl₃ followed by iodoaryl incorporation offers a significant advantage over sequential Suzuki-Miyaura routes, which often require multiple steps and give cumulative yields of 40–60% [2]. For bulk procurement, a route amenable to quantitative yield translates to lower cost per gram and reduced purification burden.

Synthetic yield advantage
Supporting evidence

Quantitative yield reported for analog via one-step Vilsmeier protocol

~40–60 percentage point improvement over multi-step Suzuki route

Potential for lower cost and reduced purification burden at scale

Methodology transferable; based on 2023 analog synthesis

Synthetic methodology Vilsmeier reaction Quantitative yield

Best-Fit Application Scenarios for 2-(4-Iodophenyl)-4,6-diphenylpyridine (CAS 91232-31-4) Based on Quantitative Evidence


Yellow-Emitting OLED Dopant Precursor via Iridium(III) Cyclometalation

Researchers developing yellow phosphorescent OLED emitters should specify CAS 91232-31-4 over the 4-iodophenyl isomer (CAS 1484-71-5). The 2-iodophenyl substitution pattern directs the Ir(III) complex emission into the yellow region (λmax ~550–570 nm) due to extended π-conjugation through the cyclometalating phenyl ring . The weaker C–I bond (BDE ~53 kcal/mol) also facilitates smooth oxidative addition with Ir(I) precursors, enabling milder complexation conditions than the bromo or chloro analogs .

Suzuki-Miyaura Cross-Coupling at Reduced Temperature for Heat-Sensitive Substrates

Process chemists seeking to derivatize heat-sensitive intermediates via Pd-catalyzed cross-coupling should select the iodo derivative over the bromo (CAS 3557-70-8) or chloro (CAS 74918-91-5) analogs. The ~17 kcal/mol lower C–I BDE enables effective oxidative addition at room temperature, whereas the bromo analog typically requires 60–80 °C . This temperature differential is critical when coupling partners contain thermally labile functional groups (e.g., azides, peroxides, or β-lactams) that would decompose under the elevated temperatures required for C–Br or C–Cl activation .

Reversed-Phase HPLC Purification Leveraging High logP for Lipophilic Impurity Resolution

Analytical chemists requiring high-purity batches for biological assays can exploit the elevated logP of 6.69 for CAS 91232-31-4. C18 or C8 reversed-phase columns will retain the compound strongly, allowing baseline separation from more polar impurities that elute earlier. The bromo (logP ~6.2) and chloro (logP ~5.8) analogs exhibit progressively lower retention, which can cause co-elution with moderately lipophilic byproducts . For procurement, specifying the iodo derivative ensures a broader purification window, reducing the risk of cross-contamination in bioactive screening libraries.

Scalable One-Step Synthesis Adopting Adapted Vilsmeier Conditions for Cost-Effective Bulk Procurement

Procurement managers seeking kilogram-scale supply should evaluate vendors who have adopted the 2023 quantitative-yield Vilsmeier protocol for iodo-diphenylpyridine synthesis . This route eliminates multiple Suzuki coupling steps and reduces palladium catalyst loading, offering a projected 40–60% cost reduction compared to traditional multi-step methods . When requesting quotes, specifying CAS 91232-31-4 and inquiring about synthetic route details can help identify suppliers with optimized, high-yield processes, directly impacting price per gram.

Application
Selection Property
Validation Focus
Yellow OLED emitter precursor
2-iodophenyl regiochemistry for Ir(III) cyclometalation
Photoluminescence λmax in target host matrix
Low-temperature Suzuki coupling
Low C–I bond dissociation energy
Oxidative addition efficiency at 20–25 °C with Pd(0)
High-purity isolation via RP-HPLC
High logP (6.69) for enhanced C18 retention
Resolution from less lipophilic byproducts
Scalable bulk procurement
One-step Vilsmeier methodology transferable to analog
Yield and purity at kilogram scale; cost reduction vs multi-step routes
Quote Request

Request a Quote for Pyridine, 2-(4-iodophenyl)-4,6-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.